molecular formula C19H25BrN2O3 B13896848 Tert-butyl 4-(4-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Tert-butyl 4-(4-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B13896848
M. Wt: 409.3 g/mol
InChI Key: JETQDKXEGDGTHB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromophenyl)-3-oxo-2,8-diazaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of tert-butyl 4-(4-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(4-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can impart unique biological activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application being studied.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, tert-butyl 4-(4-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to the presence of the bromophenyl group, which can significantly alter its chemical reactivity and biological activity.

Properties

Molecular Formula

C19H25BrN2O3

Molecular Weight

409.3 g/mol

IUPAC Name

tert-butyl 4-(4-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C19H25BrN2O3/c1-18(2,3)25-17(24)22-10-8-19(9-11-22)12-21-16(23)15(19)13-4-6-14(20)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,21,23)

InChI Key

JETQDKXEGDGTHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2C3=CC=C(C=C3)Br

Origin of Product

United States

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